molecular formula C9H18 B1604614 2-Nonene CAS No. 27215-95-8

2-Nonene

Cat. No. B1604614
CAS RN: 27215-95-8
M. Wt: 126.24 g/mol
InChI Key: IICQZTQZQSBHBY-UHFFFAOYSA-N
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Description

Nonene appears as a clear colorless liquid with a sharp odor. Flash point 75°F. Insoluble in water and less dense than water. Hence floats on water. May irritate skin on contact. Inhalation of vapors may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea.

Scientific Research Applications

1. Role in Lipid Peroxidation and Cytotoxicity

4-Hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation, is notable for its reactivity and cytotoxicity. It is formed through several oxidative routes involving hydroperoxides, alkoxyl radicals, and fatty acyl cross-linking reactions. HNE plays a significant role in cellular processes, especially under inflammatory conditions like atherosclerotic lesions. Its detection and analysis in biological samples require sophisticated techniques like mass spectrometry and ELISAs, highlighting its importance in biochemistry and disease research (Spickett, 2013).

2. Impact on Endothelial Cells and Oxidative Stress

HNE can significantly affect endothelial cells by altering nitric oxide levels and increasing superoxide release. Its interaction with cellular components like hsp90 and eNOS-serine1179, and its involvement in the modulation of nitric oxide and reactive oxygen species, highlight its critical role in endothelial function and redox signaling (Whitsett, Picklo, Vasquez-Vivar, 2007).

3. Oxidation Mechanisms in Olefins

The study of 1-nonene oxidation provides insights into the oxidation mechanisms of higher olefins, showing significant differences from paraffin hydrocarbons. This research helps in understanding the chemical behavior and reaction pathways of compounds like 2-Nonene in various industrial and environmental contexts (Privalova, Tyutchenkova, Kirichenko, Maizus, 1972).

4. Analytical Techniques for HNE Detection

Advancements in analytical techniques, such as electrospray mass spectrometry, have enabled the precise detection and quantification of HNE at cellular levels. This highlights the evolving methods in biochemistry for studying complex biological compounds and their effects (Gioacchini, Calonghi, Boga, Cappadone, Masotti, Roda, Traldi, 1999).

5. Role in Cellular Signaling and Disease

The role of HNE in modulating cell signaling proteins, particularly in conditions of oxidative stress, is critical. Understanding its interactions and modifications at the molecular level contributes to our knowledge of cellular responses and pathologies related to oxidative stress (Breitzig, Bhimineni, Lockey, Kolliputi, 2016).

properties

IUPAC Name

non-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICQZTQZQSBHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860390
Record name Non-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonene

CAS RN

2216-38-8
Record name Non-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nonene (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve 33.1 g (0.2 mol) of N-[(E)-2,4-pentadienyl]-N-(2-propenyl)-acetamide (title compound from Example A.3.) in 200 ml of xylene, pass a powerful stream of nitrogen through for 15 min, add 0.1 g of 4-hydroxyanisole, and then heat to reflux overnight. Concentrate, distil under high vacuum.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a toluene solution (84.0 ml) of 2,6-di-tert-butyl-4-methylphenol (9.78 g, 44.5 mmol), diisobutylaluminum hydride (1.5M toluene solution, 18.5 ml, 27.8 mmol) was dropwise added over a period of 30 minutes under an argon atmosphere at 0° C. Then, the mixture was stirred at the same temperature for 90 minutes. Then, at -78° C., a toluene solution (30.0 ml) of 3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3-oxo-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyclo[4.3.0]non-2-ene (1.37 g, 2.78 mmol) was dropwise added to the reaction solution over a period of 10 minutes. Then the temperature was raised from -78° C. to -60° C. over a period of two hours. To the reaction solution, a saturated sodium chloride aqueous solution was added, and the mixture was stirred for a while. Then, the mixture was extracted with ethyl acetate, and the organic layer was washed with water and a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, and the residue thereby obtained was purified by silica gel column chromatography (ethyl ether : n-hexane =1 : 1-2) to obtain 3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3α-hydroxy-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyco[4.3.0]non-2-ene (1.18 g, 86.0%) as a highly porous component and 3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3β-hydroxy-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyclo[4.3.0]non-2-ene (0.16 g, 11.6%) as a low polar component, each as a slightly yellow oily substance. The spectrum data of the α-epimer are shown below. The spectrum data of the β-epimer were substantially the same as α-epimer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(3-oxa-4-tert-butoxycarbonylbutyl)-7-exo-(2-chloro-4,4-dimethyl-3-oxo-1-nonen-6-ynyl)-8-endo-hydroxy-cis-bicyclo[4.3.0]non-2-ene
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.78 g
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Quantity
84 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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